Product packaging for 2-Cyano-6-methoxyphenylboronic Acid(Cat. No.:CAS No. 1164100-85-9)

2-Cyano-6-methoxyphenylboronic Acid

Cat. No.: B1425966
CAS No.: 1164100-85-9
M. Wt: 176.97 g/mol
InChI Key: PWYMDXIGOJTJPG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoboron Chemistry

The journey of organoboron chemistry began over a century and a half ago with the synthesis and characterization of triethylborane. researchgate.net However, it was the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration reactions that truly unlocked the synthetic potential of organoboranes, a discovery that was not initially met with widespread acclaim. thieme.de This seminal work laid the foundation for the development of a vast and versatile class of reagents. thieme.denumberanalytics.com Over the past few decades, research in organoboron chemistry has surged, driven by the increasing use of these compounds in organic synthesis, materials science, and even medicinal chemistry. researchgate.netresearchgate.net The development of transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling, further solidified the importance of organoboron compounds as essential building blocks in modern chemistry. researchgate.netresearchgate.net

Strategic Importance of Arylboronic Acids as Synthetic Building Blocks

Arylboronic acids are a class of organoboron compounds that have a boron atom bonded to an aryl group and two hydroxyl groups. numberanalytics.com Their strategic importance in synthesis stems from several key features. They are generally stable, often crystalline solids that are easy to handle and store. nih.gov Furthermore, they exhibit low toxicity, and their byproducts are often considered environmentally benign. nih.gov

The primary application of arylboronic acids is in transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and the arylboronic acid, a transformation that is fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals and advanced materials. nih.govrsc.org The versatility of arylboronic acids extends beyond carbon-carbon bond formation to include carbon-heteroatom bond-forming reactions, such as C-N, C-O, and C-S couplings. mackenzie.br Their ability to act as precursors to aryl radicals has also opened up new avenues in synthetic chemistry. rsc.org

Specific Significance of Ortho-Substituted Arylboronic Acids in Contemporary Research

The presence of substituents at the ortho position of an arylboronic acid can have a profound impact on its reactivity and selectivity in chemical transformations. These substituents can exert steric and electronic effects that influence the outcome of reactions. For instance, certain electron-withdrawing groups at the ortho position can promote specific copper-catalyzed N-arylation reactions of N-terminal amines in peptides, a selectivity not observed with other substitution patterns. researchgate.net

Furthermore, ortho-substituted arylboronic acids have been shown to be crucial in the development of highly effective catalysts for reactions such as the dehydrative condensation between carboxylic acids and amines. rsc.org The ortho substituent can play a key role in preventing undesirable side reactions, thereby enhancing the efficiency of the desired transformation. rsc.org The synthesis of these sterically hindered boronic esters has been facilitated by the development of specialized methods, such as in situ trapping of unstable lithio intermediates, which tolerates a variety of functional groups. organic-chemistry.org Research has also demonstrated that the presence of coordinating and electron-withdrawing groups at the ortho-position of arylboronic acids is critical for the efficiency of certain nickel-mediated cross-coupling reactions. elsevierpure.com

The Unique Position of 2-Cyano-6-methoxyphenylboronic Acid in Advanced Synthetic Methodologies

This compound holds a unique position within the class of ortho-substituted arylboronic acids due to the specific combination of a cyano and a methoxy (B1213986) group at the ortho positions. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable reagent in advanced synthetic methodologies. The electron-withdrawing nature of the cyano group and the electron-donating, as well as coordinating, potential of the methoxy group create a unique electronic environment that can influence the reactivity of the boronic acid in various coupling reactions.

The presence of these two functional groups in a sterically demanding ortho, ortho'-disubstituted pattern makes this compound a specialized building block for the synthesis of highly functionalized and complex target molecules. Its application can lead to the construction of sterically hindered biaryl systems that would be challenging to access through other synthetic routes.

PropertyValueSource
IUPAC Name (2-cyano-6-methoxyphenyl)boronic acid achemblock.com
CAS Number 1164100-85-9 achemblock.com
Molecular Formula C8H8BNO3 achemblock.com
Molecular Weight 176.97 g/mol achemblock.comcymitquimica.com
Purity 95.00% - 98% achemblock.comcymitquimica.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key PWYMDXIGOJTJPG-UHFFFAOYSA-N cymitquimica.comsigmaaldrich.com
SMILES OB(C1=C(OC)C=CC=C1C#N)O achemblock.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BNO3 B1425966 2-Cyano-6-methoxyphenylboronic Acid CAS No. 1164100-85-9

Properties

IUPAC Name

(2-cyano-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYMDXIGOJTJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Cyano 6 Methoxyphenylboronic Acid and Its Derivatives

Development of Efficient Synthetic Routes to 2-Cyano-6-methoxyphenylboronic Acid

The synthesis of arylboronic acids, including this compound, has evolved from traditional methods to more sophisticated and efficient catalytic processes. A primary route involves the ortho-directed metallation of a substituted benzonitrile (B105546) followed by electrophilic trapping with a boron-containing reagent.

One highly relevant method is the ortho-lithiation of benzonitrile derivatives. For instance, a process for producing 2-cyanophenylboronic acid derivatives utilizes lithium 2,2,6,6-tetramethylpiperidide to facilitate ortho-lithiation, which is then followed by a reaction with a trialkoxyborane, such as triisopropoxyborane. google.com This approach is advantageous as it allows for regioselective borylation at the position ortho to the cyano group. A similar strategy can be applied to 2-methoxybenzonitrile (B147131) to yield the target compound.

Another prevalent strategy is the halogen-metal exchange of a di-substituted benzene (B151609) ring. For the closely related isomer, 2-cyano-4-methoxyphenylboronic acid, a common method starts with 4-methoxy-2-bromobenzonitrile. This starting material undergoes a halogen-metal exchange reaction using a Grignard reagent like i-PrMgCl·LiCl, followed by borylation with trimethylborate. This methodology is readily adaptable for the synthesis of the 2-cyano-6-methoxy isomer.

In recent years, transition metal-catalyzed reactions have become paramount for arylboronic acid synthesis due to their efficiency and functional group tolerance. researchgate.net Palladium-catalyzed cross-coupling reactions, in particular, offer a direct route. A notable development is the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) (B₂(OH)₄) as the boron source. acs.orgnih.govnih.govorganic-chemistry.org This method is praised for its use of air-stable reagents and its avoidance of harsh conditions often associated with traditional organometallic routes. nih.govorganic-chemistry.org Furthermore, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arene C-H bonds, providing another potential pathway to this compound from 2-methoxybenzonitrile. nih.govorgsyn.org

Table 1: Comparison of Synthetic Routes for Arylboronic Acids

Method Starting Materials Key Reagents Advantages
Ortho-lithiation Substituted Benzonitrile Lithium Amide (e.g., LTMP), Trialkylborate High regioselectivity.
Halogen-Metal Exchange Aryl Halide Organolithium or Grignard Reagent, Trialkylborate Well-established, reliable for many substrates.
Palladium-Catalyzed Borylation Aryl Halide Diboron Reagent (e.g., B₂(OH)₄, B₂pin₂), Palladium Catalyst High functional group tolerance, milder conditions. acs.orgorganic-chemistry.org

| Iridium-Catalyzed C-H Borylation | Arene | Diboron Reagent, Iridium Catalyst | Direct functionalization of C-H bonds, atom economy. orgsyn.org |

Preparation of this compound Esters (e.g., Neopentyl Glycol Ester) as Precursors

Boronic acids are often unstable and prone to dehydration, forming cyclic boroxine (B1236090) anhydrides. To circumvent this, they are frequently converted into more stable boronate esters, such as pinacol (B44631) or neopentyl glycol esters. nih.gov These esters serve as valuable, isolable precursors that can be easily purified and stored before use in subsequent reactions. The neopentyl glycol ester of this compound is a commonly prepared derivative. frontierspecialtychemicals.comechemi.comscbt.com

A specific synthetic route to this compound neopentyl glycol ester involves starting from 3-methoxybenzonitrile, triisopropyl borate, and neopentyl glycol. chemicalbook.com

Strategies for Derivatization of the Phenylboronic Acid Core

The this compound core is a versatile scaffold that can be modified through various chemical reactions, primarily involving the boronic acid group itself or the substituents on the aromatic ring.

The most prominent reaction of the boronic acid moiety is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aryl group of the boronic acid and an aryl, vinyl, or alkyl halide, enabling the synthesis of a vast array of complex biaryl compounds.

Beyond C-C bond formation, the boronic acid group can be transformed into other functional groups:

Oxidation: The carbon-boron bond can be oxidized to a carbon-oxygen bond, converting the arylboronic acid into a phenol (B47542) using oxidizing agents like hydrogen peroxide (H₂O₂).

Amination: The boronic acid can be converted into a primary aniline (B41778) derivative through electrophilic amination processes. nih.gov

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, coupling the arylboronic acid with amines or alcohols to form C-N or C-O bonds, respectively. wikipedia.org

The cyano and methoxy (B1213986) groups on the phenyl ring also offer handles for derivatization, allowing for further functionalization of the molecule through reactions such as nucleophilic substitution. The versatility of the phenylboronic acid core is further demonstrated by its incorporation into more complex systems, such as functional dyes or for attachment to nanoparticles for applications in materials science and targeted drug delivery. acs.orgnih.govnih.gov

Table 2: Key Derivatization Reactions of Arylboronic Acids

Reaction Reagents/Catalyst Product Functional Group
Suzuki-Miyaura Coupling Aryl/Vinyl Halide, Palladium Catalyst, Base Biaryl/Stilbene
Oxidation Hydrogen Peroxide (H₂O₂) or Sodium Perborate Phenol
Chan-Lam Coupling Amine/Alcohol, Copper(II) Catalyst, Base, Oxygen Arylamine/Aryl Ether

| Electrophilic Amination | H₂N⁺ Synthon, Catalyst | Primary Arylamine |

Green Chemistry Approaches in the Synthesis of Arylboronic Acids

The principles of green chemistry are increasingly influencing the development of synthetic routes for arylboronic acids, aiming to reduce environmental impact and improve safety. Key strategies include the use of less hazardous solvents, milder reaction conditions, and metal-free catalytic systems.

The move away from stoichiometric and often pyrophoric organometallic reagents (like organolithiums) towards catalytic, air-stable systems represents a major step forward. The use of bench-stable reagents like tetrahydroxydiboron (B₂(OH)₄) in palladium-catalyzed syntheses eliminates the need for anhydrous solvents and inert atmosphere techniques, making the processes safer and more practical. nih.govorganic-chemistry.org

Furthermore, research is actively exploring metal-free borylation reactions to avoid the cost and toxicity associated with transition metals. Photoinduced borylation of aryl halides using photocatalysts like phenothiazine (B1677639) or even simple organic molecules such as 2-naphthol (B1666908) provides a promising metal-free alternative. organic-chemistry.org Electrochemical methods are also emerging as a sustainable approach for C-C bond formation and could be applied to borylation reactions, further reducing the reliance on chemical reagents. researchgate.net

Reactivity and Mechanistic Investigations of 2 Cyano 6 Methoxyphenylboronic Acid

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic chemistry, enabling the synthesis of a wide array of important compounds, including biaryls, polyolefins, and styrenes. libretexts.orgtcichemicals.com The reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. youtube.comwikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: libretexts.orgacs.orgchemrxiv.org

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate, where the palladium center has been oxidized from the 0 to the +2 state. libretexts.orgyoutube.com

Transmetalation: In this crucial step, the organic group (R²) from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex. wikipedia.orgresearcher.life This process typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org The halide or other leaving group on the palladium is replaced by the R² group, forming a diorganopalladium(II) complex. wikipedia.org

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. wikipedia.org This step forms the desired carbon-carbon bond between the two organic fragments (R¹-R²) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comwikipedia.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
StepDescriptionChange in Palladium Oxidation State
Oxidative AdditionThe palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) complex.0 → +2
TransmetalationThe organic group from the organoboron compound is transferred to the palladium(II) complex.No Change
Reductive EliminationThe two organic groups on the palladium(II) complex couple, forming the final product and regenerating the palladium(0) catalyst.+2 → 0

The boronic acid moiety plays a central role in the transmetalation step of the Suzuki-Miyaura coupling. For the transfer of the organic group from boron to palladium to occur efficiently, the boronic acid must be activated. organic-chemistry.org This activation is typically achieved through the addition of a base, which reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻). acs.orgnih.gov This increased nucleophilicity facilitates the attack on the electrophilic palladium(II) center. acs.org

The nature of the boronic acid or ester has a significant impact on the rate of transmetalation. nih.gov Studies have shown that both the electronic and steric properties of the substituents on the boron atom influence the efficiency of this step. acs.org Two critical factors for a successful transfer are the ability to generate an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to the boron. acs.orgnih.gov The electron density of the oxygen atoms in the boronic ester can influence both of these factors. nih.gov

Recent investigations have also revealed that boronic esters can undergo transmetalation directly, without prior hydrolysis to the corresponding boronic acid. acs.orgnih.gov This finding has expanded the understanding of the possible mechanistic pathways in the Suzuki-Miyaura reaction.

The steric and electronic properties of the substituents on the arylboronic acid, such as the ortho-cyano and ortho-methoxy groups in 2-cyano-6-methoxyphenylboronic acid, can significantly influence the reactivity in Suzuki-Miyaura coupling.

Steric Effects: Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. rsc.org However, in some cases, bulky ligands on the palladium catalyst can work in concert with sterically demanding substrates to achieve efficient coupling. rsc.org The development of specialized ligands, such as AntPhos, has enabled the successful coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, overcoming significant steric challenges. rsc.org

Electronic Effects: The electronic nature of the substituents on the arylboronic acid also plays a crucial role. Electron-withdrawing groups, like the cyano group, can decrease the nucleophilicity of the ipso-carbon, potentially hindering the transmetalation step. Conversely, electron-donating groups, such as the methoxy (B1213986) group, can enhance the nucleophilicity and facilitate the reaction. The interplay of these opposing electronic effects in this compound presents a unique case for studying reactivity. Computational studies have shown that for arylations of electron-rich olefins, internal arylation is favored with electron-rich arylboronic acids, supporting a charge-driven selectivity rationale. researchgate.net

A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid suggested an additional metal-oxygen chelation effect in the transition state, which was not observed with ortho-chloro analogues. nih.gov This indicates that the ortho-methoxy group in this compound could potentially influence the reaction pathway through coordination with the palladium center.

The design and optimization of ligands for the palladium catalyst are critical for achieving high efficiency and selectivity in Suzuki-Miyaura coupling reactions. libretexts.org The choice of ligand can significantly impact the rates of oxidative addition and reductive elimination. yonedalabs.com

Phosphine (B1218219) Ligands: Bulky and electron-rich phosphine ligands are widely used and have been shown to be highly effective. libretexts.org Electron-rich ligands facilitate the oxidative addition step, which is particularly important for less reactive aryl chlorides. yonedalabs.com Bulky ligands, on the other hand, promote the reductive elimination step. yonedalabs.com The Buchwald-type biaryldialkyl monophosphine ligands are a prominent class of bulky ligands that have demonstrated excellent performance, especially for sterically hindered substrates. rsc.org Arsa-Buchwald ligands, which are arsenic analogs, have also been developed and show promise for coupling sterically demanding substrates due to the longer arsenic-palladium bond, which is thought to facilitate transmetalation. rsc.org

Sulfonated Ligands: The development of water-soluble ligands has been a significant area of research, driven by the desire for more environmentally friendly reaction conditions. Sulfonated phosphine ligands, for instance, can render the palladium catalyst soluble in aqueous media, allowing the reaction to be performed in water. This approach can also simplify product purification and catalyst recycling. Water-soluble benzooxaphosphole-based ligands have been designed for hindered Suzuki-Miyaura coupling reactions with low catalyst loading. organic-chemistry.org

The continuous development of new ligand systems, including N-heterocyclic carbenes (NHCs) and ligands based on other transition metals like iron, aims to broaden the substrate scope, improve catalyst stability, and enhance reaction efficiency under milder conditions. researchgate.netchemrxiv.org

Table 2: Common Ligand Types and Their Effects in Suzuki-Miyaura Coupling
Ligand TypeKey FeatureEffect on Catalytic CycleExample
Bulky PhosphinesLarge steric bulkPromotes reductive eliminationTri-tert-butylphosphine (P(t-Bu)₃)
Electron-Rich PhosphinesHigh electron density on phosphorusFacilitates oxidative additionBuchwald ligands
Sulfonated LigandsWater-solubleEnables aqueous catalysisTPPTS (tris(3-sulfophenyl)phosphine trisodium (B8492382) salt)
N-Heterocyclic Carbenes (NHCs)Strong σ-donorsForms stable catalyst complexesIMes, SIMes

The role of the base in the Suzuki-Miyaura reaction is multifaceted and has been the subject of extensive mechanistic investigation. wikipedia.org It is now understood that the base can influence the reaction through at least two primary pathways: the boronate pathway and the oxo-palladium pathway. acs.orgacs.org

Boronate Pathway (Path A): In this pathway, the base reacts with the boronic acid to form a more nucleophilic trihydroxyboronate species (ArB(OH)₃⁻). acs.orgnih.gov This activated boron species then reacts with the arylpalladium(II) halide complex in the transmetalation step. acs.org Computational studies suggest that the reaction of the base with the organoboronic acid is a key step in the main catalytic cycle. nih.gov

Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) or alkoxide complex. acs.orgacs.org This palladium hydroxo complex is more susceptible to reaction with the neutral boronic acid. acs.org Systematic studies comparing the rates of reaction for both pathways have provided evidence that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction of a palladium hydroxo complex with boronic acid is the predominant pathway for transmetalation. acs.org

The choice of base and solvent can therefore dictate which pathway is favored. Stronger bases tend to favor the boronate pathway, while weaker bases in the presence of water can promote the oxo-palladium pathway. The base has been shown to have multiple roles, including the formation of the active palladium complex and accelerating the reductive elimination step. wikipedia.org

Palladium-Catalyzed Suzuki-Miyaura Coupling

Metal-Free Transformations Involving this compound

While less common than metal-catalyzed pathways, metal-free reactions of arylboronic acids are an emerging area of interest, offering alternative and potentially more sustainable synthetic routes.

Arylboronic acids can serve as precursors to aryl radicals under oxidative, metal-free conditions. dntb.gov.ua This reactivity allows for their participation in radical cascade reactions to construct complex molecular scaffolds. Typically, an oxidant system, such as silver nitrate (B79036) (AgNO₃) with potassium persulfate (K₂S₂O₈), is used to generate the aryl radical from the boronic acid. rsc.org

These radical cyclizations can be performed under remarkably mild conditions, often in water and open to the air, making them practical and environmentally friendly. The generated aryl radical can undergo intramolecular cyclization (Pschorr-type reactions) or participate in tandem intermolecular trapping cascades. For example, an aryl radical generated from a boronic acid can add to an alkene, followed by a subsequent cyclization or trapping step to build polycyclic systems. While this specific reactivity has not been explicitly documented for this compound, the general principles are applicable. The electronic properties of the cyano and methoxy groups would be expected to influence the stability and reactivity of the corresponding aryl radical intermediate. It is important to note that strong oxidizing agents like persulfate may not be compatible with certain sensitive functional groups. Other work has demonstrated catalyst-free cascade reactions of arylboronic acids with other reagents to form complex heterocyclic structures like 9-amino-10-arylphenanthrenes.

Reductive Coupling and Domino Processes

This compound serves as a valuable precursor for constructing complex molecular architectures, particularly through sequences that involve coupling followed by cyclization. While direct studies on this specific boronic acid in reductive coupling and domino processes are not extensively detailed, its role as a building block in Suzuki-Miyaura reactions allows for the synthesis of highly functionalized biaryl compounds. These intermediates are prime candidates for subsequent intramolecular reactions, including reductive coupling and domino cascades, to form polycyclic systems such as dibenz[c,e]azepines.

A prominent application of such intermediates is in the synthesis of seven-membered bridged biarylamines. For instance, a highly enantioselective method has been developed for creating chiral dibenz[c,e]azepines through a one-pot N-Boc deprotection followed by an intramolecular asymmetric reductive amination (ARA) of bridged biaryl precursors. nih.gov This process, catalyzed by an iridium complex, can produce these valuable structures with excellent enantiocontrol (up to 97% ee). nih.gov

Similarly, copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines represents another powerful strategy. us.esrsc.org This method yields dibenzo[b,d]azepines containing both central and axial stereogenic elements in high yields and with outstanding stereoselectivity. us.esrsc.org The biaryl imine precursors for these transformations can be readily prepared using foundational cross-coupling reactions where this compound would be a key reactant. These examples underscore the utility of the title compound in providing access to substrates for sophisticated reductive coupling and domino reactions that build molecular complexity.

Stability and Degradation Pathways

Arylboronic acids are indispensable reagents in modern chemistry, yet their application can be hampered by decomposition, most notably through protodeboronation. wikipedia.orgnih.gov This process, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is a frequent and undesirable side reaction in metal-catalyzed cross-couplings like the Suzuki-Miyaura reaction. wikipedia.orgrsc.org The propensity for a boronic acid to undergo protodeboronation is highly dependent on its structure and the specific reaction conditions employed. wikipedia.org

Protodeboronation Mechanisms in Ortho-Substituted Arylboronic Acids

The presence of substituents at the ortho position to the boronic acid group significantly influences the rate and mechanism of protodeboronation. Several distinct pathways have been identified, with their prevalence depending on the reaction environment.

Under basic conditions , the reaction is believed to proceed through the formation of a tetrahedral boronate species, [ArB(OH)₃]⁻. wikipedia.orgacs.org For highly electron-deficient arylboronic acids, this boronate can undergo unimolecular heterolysis, liberating a transient aryl anion which is then protonated. acs.org Studies on 2,6-disubstituted arylboronic acids have shown that having two ortho electron-withdrawing groups can facilitate this C-B bond fission in aqueous basic media. nih.gov In the case of this compound, the electron-withdrawing cyano group and the electron-donating methoxy group present a complex scenario where their combined electronic and steric effects dictate the stability of the boronate intermediate.

Under acidic conditions , a metal-free protodeboronation pathway has been described. rsc.org Density functional theory (DFT) studies suggest this reaction follows an intermolecular metathesis via a four-membered ring transition state. rsc.org For some ortho-substituted arylboronic acids, such as one bearing a -COOCH₃ group, direct hydrolysis of the ester to a carboxylic acid was observed instead of protodeboronation, highlighting how ortho groups can divert the reaction pathway. rsc.org

For certain basic heteroaromatic boronic acids, a unique mechanism involving a zwitterionic intermediate has been identified as responsible for rapid protodeboronation under neutral pH conditions. wikipedia.org While not directly applicable to this compound, this illustrates the diverse mechanistic landscape governed by substrate structure.

Factors Influencing Boronic Acid Stability (e.g., pH, Substituent Effects)

The stability of an arylboronic acid is not intrinsic but is profoundly influenced by external factors, primarily pH and the electronic nature of its substituents.

Effect of pH: The reaction pH is a critical determinant of boronic acid stability because it controls the equilibrium between the neutral boronic acid (ArB(OH)₂) and its corresponding anionic boronate ([ArB(OH)₃]⁻). nih.govacs.org The base-catalyzed protodeboronation pathway is initiated by the formation of the boronate, which is generally more susceptible to C-B bond cleavage. wikipedia.org Therefore, increasing the pH often accelerates decomposition. acs.org Conversely, under strongly acidic conditions, a different, acid-catalyzed mechanism can become dominant. wikipedia.orgrsc.org

Substituent Effects: The electronic properties of substituents on the aryl ring play a crucial role in stability.

Electron-withdrawing groups (EWGs) generally increase the Lewis acidity of the boron atom. In base-catalyzed protodeboronation, strong EWGs can stabilize the transient aryl anion formed during decomposition, thereby accelerating the process. acs.org However, in acid-promoted mechanisms, EWGs have been shown to slow the reaction rate. rsc.org

Electron-donating groups (EDGs) tend to decrease Lewis acidity and can either stabilize or destabilize the molecule depending on the operative mechanism.

Ortho-substituents exert a particularly strong influence due to a combination of steric hindrance and potential intramolecular coordination. acs.org For instance, an ortho-substituent with a coordinating oxygen atom (e.g., formyl, nitro, carboxyl) can interact with the boron center. pnas.org This intramolecular coordination can diminish the electron density on the boron, significantly enhancing stability against oxidation and potentially influencing the rate of protodeboronation. pnas.orgnih.gov

The stability of this compound is thus governed by a delicate balance: the strong electron-withdrawing nature of the ortho-cyano group likely increases its susceptibility to base-promoted protodeboronation, while the ortho-methoxy group may offer some stabilizing effect through intramolecular coordination, a phenomenon observed to enhance stability in other ortho-substituted systems. nih.govpnas.org

Table 1: Influence of Substituent Position and Type on Arylboronic Acid Stability

Substituent Factor General Influence on Stability Relevant Findings Citations
pH Level Controls speciation between ArB(OH)₂ and [ArB(OH)₃]⁻. Higher pH often accelerates base-catalyzed protodeboronation. The kinetics of protodeboronation are highly pH-dependent, with different mechanisms dominating in acidic, neutral, or basic regimes. acs.org, nih.gov
Electron-Withdrawing Groups (EWGs) Can destabilize the boronic acid, especially under basic conditions, by facilitating C-B bond cleavage. Strong EWGs like -NO₂, -CHO, and -COOH require longer reaction times for acid-promoted protodeboronation. rsc.org
Ortho-Halogen Substituents Significantly accelerate protodeboronation. The ortho-halogen can accommodate an ipso-aryl carbanion, leading to very fast decomposition. acs.org
Dual Ortho-EWGs Strongly promotes facile C-B bond fission in aqueous basic conditions. Arylboronates with two ortho-EWGs were observed to undergo rapid deboronation. nih.gov
Ortho-Coordinating Groups Can enhance stability, particularly against oxidation. An ortho-carboxyl group forming an intramolecular boralactone was found to increase oxidative stability by 10⁴-fold. pnas.org, nih.gov

Applications of 2 Cyano 6 Methoxyphenylboronic Acid in Advanced Chemical Science

Organic Synthesis

The utility of 2-Cyano-6-methoxyphenylboronic acid in organic synthesis is marked by its participation in reactions that form new carbon-carbon bonds, a fundamental process in molecular construction. Its distinct substitution pattern allows for the creation of highly functionalized and sterically demanding structures.

Formation of Complex Organic Architectures

The construction of complex, polycyclic molecular architectures is a cornerstone of modern organic chemistry. Arylboronic acids are key reagents in palladium-catalyzed cascade reactions that can generate multiple rings in a single operation. For instance, methods have been developed for the synthesis of cis-1,3-disubstituted isoindolines and related heterocyclic systems using various arylboronic acids as starting materials. uci.edu In these processes, the boronic acid engages in a palladium(II)-catalyzed cascade that forms intricate fused ring systems. uci.eduthieme-connect.de The specific substitution on this compound makes it a candidate for creating highly decorated heterocyclic cores that are prevalent in biologically active molecules and advanced materials. The presence of the ortho-substituents can influence the reaction pathways, potentially leading to unique structural outcomes.

Synthesis of Biaryl and Heteroaryl Compounds

The most prominent application of boronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryl and heteroaryl compounds. libretexts.orgresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. libretexts.orgresearchgate.net this compound serves as a versatile coupling partner in these reactions, enabling the introduction of the 2-cyano-6-methoxyphenyl motif into a wide array of molecules.

The synthesis of purine (B94841) derivatives, which are core structures in many bioactive compounds, often utilizes Suzuki-Miyaura coupling. researchgate.net By reacting this compound with halopurines, chemists can synthesize novel 6-arylpurines. This approach is valued for its tolerance of various functional groups and its general reliability. researchgate.net However, the steric hindrance provided by the two ortho substituents on the boronic acid can present challenges. For example, coupling reactions with the sterically crowded 2,6-dimethoxyphenylboronic acid have been shown to be difficult, sometimes failing to yield the desired product. uniroma1.it This highlights that while this compound is a powerful reagent, its use requires careful optimization of reaction conditions to overcome the steric bulk around the reactive boronic acid center.

Stereoselective Transformations

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is critical in the synthesis of pharmaceuticals and other functional molecules. While the Suzuki-Miyaura coupling itself typically proceeds with retention of stereochemistry for certain substrates, achieving high stereoselectivity in the final product can be influenced by several factors. libretexts.org Research has shown that the choice of palladium catalyst and its associated ligands can dramatically impact the stereochemical outcome of a cross-coupling reaction. nih.gov

In a study on the coupling of (Z)-β-enamido triflates with arylboronic acids, it was demonstrated that the stereochemistry of the resulting product could be inverted simply by changing the ligand on the palladium catalyst. nih.gov Using a triphenylphosphine (B44618) ligand resulted in retention of the original double bond geometry, while a dppf ligand led to inversion. nih.gov This principle of ligand-dependent stereoselectivity is directly applicable to transformations involving this compound. The steric and electronic nature of its ortho-substituents would play a significant role in the transition state of the reaction, and the stereochemical course could be steered by the careful selection of catalytic systems.

Derivatization of Natural Products and Bioactive Scaffolds

Chemical modification of natural products or other bioactive molecules is a common strategy to enhance their therapeutic properties or to probe their biological functions. The Suzuki-Miyaura coupling is an ideal reaction for this purpose, allowing for the direct attachment of aryl groups to a core scaffold. This compound can be used to introduce the 2-cyano-6-methoxyphenyl group onto such scaffolds.

An example of this approach is the synthesis of 6-aryl derivatives of the neurotransmitter dopamine (B1211576). uniroma1.it In such a synthesis, a protected and halogenated dopamine precursor can be coupled with an arylboronic acid like this compound. This creates a novel derivative with a significantly altered structure, which could lead to new pharmacological activities. The ability to use boronic acids to modify complex and sensitive biological molecules highlights the mild and selective nature of the palladium-catalyzed cross-coupling reaction. uniroma1.it

Medicinal Chemistry and Pharmaceutical Development

In medicinal chemistry, building blocks that allow for the efficient and modular synthesis of target molecules are highly prized. Boronic acids, and specifically functionalized ones like this compound, are frequently used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

As a Key Building Block in Pharmaceutical Synthesis

The value of ortho-cyano substituted phenylboronic acids as key intermediates is exemplified by the synthesis of the drug Perampanel, an anti-epileptic medication. google.com Patents disclose that 2-cyanophenylboronic acid and its esters are crucial intermediates for producing Perampanel and related compounds. google.com The synthesis involves coupling the boronic acid intermediate with a heterocyclic partner to construct the core of the final drug molecule. google.com This establishes the industrial relevance of this class of reagents.

While the specific synthesis of Perampanel uses the parent 2-cyanophenylboronic acid, the use of substituted analogs like this compound follows the same logic. google.com These advanced building blocks are designed to be incorporated into complex drug candidates, where the specific substituents (cyano, methoxy) are intended to fine-tune the biological activity, selectivity, or pharmacokinetic properties of the final compound. The presence of the methoxy (B1213986) group, for instance, can alter metabolic stability or receptor binding affinity. Therefore, this compound is a valuable component in the toolbox of medicinal chemists for the synthesis of next-generation therapeutics. nih.govbeilstein-journals.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1164100-85-9 achemblock.comsigmaaldrich.com
Molecular Formula C₈H₈BNO₃ achemblock.comsigmaaldrich.com
Molecular Weight 176.97 g/mol achemblock.comcymitquimica.com
IUPAC Name (2-cyano-6-methoxyphenyl)boronic acid achemblock.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity Typically ≥95% achemblock.comcymitquimica.com

Table 2: Key Applications and Relevant Reactions

Application AreaReaction TypeExampleSource(s)
Organic Synthesis Palladium-Catalyzed CascadeSynthesis of cis-1,3-disubstituted isoindolines uci.edu
Biaryl Synthesis Suzuki-Miyaura CouplingCoupling with halopurines to form 6-arylpurines researchgate.net
Stereoselective Synthesis Ligand-Dependent Suzuki CouplingStereoinversion based on Pd-ligand choice nih.gov
Medicinal Chemistry Pharmaceutical IntermediateSynthesis of Perampanel using 2-cyanophenylboronic acid google.com

Integration into Therapeutically Relevant Molecular Scaffolds (e.g., Imidazo[4,5-b]pyridines)

The synthesis of complex heterocyclic structures for drug discovery often relies on robust and versatile chemical reactions. The integration of substituted phenyl rings into these scaffolds is a common strategy to modulate the pharmacological properties of a molecule. This compound serves as a key building block in this context, particularly for its utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Imidazo[4,5-b]pyridines and related structures, such as imidazo[1,2-a]pyridines, are important pharmacophores found in numerous compounds developed for their potential as anticancer agents. nih.gov The synthesis of these scaffolds often involves the coupling of a boronic acid derivative with a halogenated heterocyclic core. For instance, the creation of certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, investigated as PI3Kα inhibitors, utilizes a Suzuki-Miyaura reaction to connect the core structure with a boronic acid ester. nih.gov While this specific example used a different boronic acid, it exemplifies the exact synthetic strategy where this compound would be employed to introduce its unique substitution pattern onto a therapeutic scaffold. The synthesis of various imidazo[4,5-b] and imidazo[4,5-c]pyridine analogues has been achieved by reacting diaminopyridines with corresponding benzaldehydes, showcasing the modular approach to building these libraries of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies Facilitated by Boronic Acid Derivatization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Boronic acids, including this compound, are exceptionally useful tools for conducting SAR studies. By systematically varying the substituents on the phenyl ring of the boronic acid used in a synthesis, chemists can generate a library of analogous compounds. nih.gov

This approach allows researchers to probe the effects of electronic and steric changes on the molecule's interaction with its biological target. For example, in the development of selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor, various phenylboronic acids were used to functionalize a central pyrimidine (B1678525) ring, demonstrating that changes in the substitution pattern directly modulate activity and selectivity. escholarship.org The findings from such studies provide crucial insights into the pharmacophore, guiding the design of more potent and selective drug candidates. A study on antagonists for antiapoptotic Bcl-2 proteins reported synthesizing a series of analogues with different groups on a chromene ring to evaluate their binding interactions and cytotoxicities. nih.gov This process helps establish a clear correlation between the chemical structure and the observed biological effect, a fundamental goal of SAR. nih.gov

Modulating Selectivity and Pharmacokinetic Characteristics through Boronic Acid Introduction

The incorporation of a boronic acid group into a molecule can significantly alter its biological properties beyond simple potency. nih.gov This functional group can influence the selectivity, physicochemical profile, and pharmacokinetic (PK) characteristics of a compound. nih.govresearchgate.net The unique ability of boronic acids to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins, is a key factor. nih.gov

This interaction can impact a drug's metabolic profile. For instance, it is thought that boronic acid derivatives may reduce first-pass metabolism by reversibly binding to sugar moieties, which can prevent the molecule from undergoing certain metabolic processes like glucuronidation. nih.gov This can lead to improved bioavailability. Furthermore, the introduction of a boronic acid can enhance selectivity for a specific biological target. In the development of hormone-sensitive lipase (B570770) (HSL) inhibitors, a boron-containing compound was identified that showed not only potent inhibitory activity but also high selectivity against other enzymes like cholinesterases. nih.gov This particular compound was also the first in its class to demonstrate an antilipolytic effect in rats after oral administration, highlighting the potential of boronic acids to confer favorable pharmacokinetic properties. nih.gov

Materials Science and Engineering

The utility of this compound extends beyond medicinal applications into the realm of materials science, where its distinct chemical properties are harnessed to create functional materials, polymers, and sensors.

Development of Advanced Polymers and Nanomaterials

Boronic acids are increasingly used in the design of "smart" polymers and nanomaterials that can respond to specific chemical stimuli. The reversible nature of the boronate ester bond formed with diols is central to this functionality. A significant area of research is the development of self-healing hydrogels. rsc.org These advanced polymers can be formed using dynamic covalent chemistry involving boronic acids, such as iminoboronate chemistry, which allows the material to repair itself after damage. rsc.org

In the field of nanomaterials, boronic acids serve as versatile functionalizing agents. They can be attached to the surface of nanoparticles to impart specific recognition capabilities. For example, 3-aminophenylboronic acid has been used to modify Prussian blue nanozymes, creating a nanomaterial capable of selectively binding to glycated albumin for use in biosensors. mdpi.com This strategy of modifying nanomaterials with boronic acids opens pathways to creating sophisticated systems for targeted delivery and diagnostics.

Role in Optical and Electronic Materials

The electronic properties of boronic acids make them attractive components for optical and electronic materials. The boron atom's vacant p-orbital can participate in conjugated systems, influencing the material's photophysical properties. Boron-based dynamic covalent chemistry has been identified as a promising tool for applications in optoelectronics. rsc.org

A key application is in the creation of fluorescent sensors. By modifying a fluorescent molecule with a boronic acid, a sensor can be designed where the binding of a target diol-containing molecule causes a detectable change in the fluorescence signal, either in its intensity or emission wavelength. mdpi.com This principle is the basis for a wide range of optical sensors for biological molecules. Specific dyes, such as boronic acid salicylidenehydrazone (BASHY) dyes, have also been synthesized, demonstrating the role of boronic acids in developing novel chromophores. rsc.org

Sensor Development (e.g., for Environmental Monitoring, Biological Detection)

The specific and reversible interaction between boronic acids and 1,2- or 1,3-diols is the foundation for a powerful class of chemical and biological sensors. mdpi.com This interaction allows for the selective capture and detection of cis-diol-containing compounds, which include many biologically important molecules like carbohydrates, glycoproteins, and ribonucleic acids. mdpi.comacs.org

These sensors can be designed based on various signal transduction mechanisms:

Electrochemical Sensors: Boronic acid derivatives containing an electroactive group can be synthesized. When the boronic acid binds to a target diol, it can cause a shift in the oxidation potential, which can be measured electrochemically. mdpi.com Nanomaterials functionalized with boronic acids are also used to enhance the performance of these sensors. mdpi.com

Fluorescent Sensors: As mentioned previously, boronic acid-functionalized fluorophores can signal the presence of diols through changes in their optical properties. mdpi.com This approach is valued for its high sensitivity and simplicity, making it suitable for biological imaging and assays. mdpi.com

These boronic acid-based sensors are being developed for a wide array of applications, from monitoring environmental pollutants to diagnosing diseases by detecting specific biological markers like glycans, bacteria, or even tumor cells. mdpi.com The versatility and specificity of boronate affinity make it a highly valuable tool in modern sensor science. acs.org

Interactive Data Table: Applications of Boronic Acids

Application Area Key Principle/Method Specific Example/Use Relevant Compounds Mentioned
Therapeutic Scaffolds Suzuki-Miyaura Cross-CouplingSynthesis of Imidazo[4,5-b]pyridines and related heterocycles. nih.govnih.govThis compound, 2-Methoxyphenylboronic acid
SAR Studies Systematic DerivatizationGeneration of compound libraries to probe target interactions. nih.govescholarship.org2-Methoxyphenylboronic acid
Pharmacokinetics Reversible Diol BindingModulation of selectivity and reduction of first-pass metabolism. nih.govnih.govGeneric Boronic Acids
Advanced Polymers Dynamic Covalent ChemistryCreation of self-healing hydrogels. rsc.orgGeneric Boronic Acids
Nanomaterials Surface FunctionalizationModification of nanozymes for selective binding. mdpi.com3-aminophenylboronic acid
Optical Materials Fluorescence ModulationDevelopment of fluorescent sensors and novel dyes. rsc.orgmdpi.comBoronic acid salicylidenehydrazone (BASHY)
Biosensors Boronate AffinityElectrochemical and optical detection of biological diols. mdpi.com3-aminophenylboronic acid

Bioconjugation Techniques

Extensive research into the applications of "this compound" in the field of bioconjugation has revealed a notable absence of specific studies or detailed findings. Despite a comprehensive survey of scientific literature, no direct evidence of this particular compound's use in bioconjugation techniques has been identified.

Bioconjugation, the process of covalently linking two molecules where at least one is a biomolecule, is a critical technology in chemical biology and medicine. nih.govnih.gov The field heavily relies on the development of novel reagents that can react selectively and efficiently under physiological conditions. nih.gov Organoboron compounds, particularly phenylboronic acids, have emerged as a versatile class of reagents for bioconjugation due to their unique reactivity and biocompatibility. nih.gov

Research in this area has largely focused on substituted phenylboronic acids with functionalities that facilitate specific reactions with amino acid residues on proteins. For instance, studies have detailed the use of (2-cyanamidophenyl)boronic acids for the selective modification of N-terminal cysteine residues, leading to the formation of stable benzodiazaborines (BDABs). nih.gov This approach highlights the importance of the cyanamide (B42294) group in conjunction with the boronic acid for achieving stable bioconjugates. nih.gov

Similarly, 2-formylphenylboronic acid (2-FPBA) and its derivatives have been investigated for their ability to react with N-terminal cysteines and other nucleophilic residues on proteins. nih.gov These reactions often proceed through the formation of an iminoboronate intermediate, demonstrating the cooperative effect of the aldehyde and boronic acid groups in facilitating bioconjugation. nih.gov

While the ortho-cyano and ortho-methoxy substituents on "this compound" would theoretically influence its electronic properties and reactivity, there is currently no published research that explores these effects in the context of bioconjugation. The existing literature on boronic acid-mediated bioconjugation primarily documents the utility of other functionalized phenylboronic acids. Therefore, a detailed discussion of research findings, data tables, or specific examples of "this compound" in bioconjugation cannot be provided.

Further research would be necessary to determine if "this compound" possesses any utility in bioconjugation, and if so, to elucidate the specific reaction conditions and biomolecular targets for which it may be suitable.

Challenges and Future Research Directions for 2 Cyano 6 Methoxyphenylboronic Acid

Strategies to Mitigate Protodeboronation in Ortho-Substituted Boronic Acids

A significant challenge in the use of arylboronic acids, including 2-Cyano-6-methoxyphenylboronic acid, is the undesired side reaction known as protodeboronation. wikipedia.org This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of a byproduct and a reduction in the yield of the desired cross-coupling product. The propensity for protodeboronation is influenced by factors such as the electronic nature of the substituents on the aromatic ring and the reaction conditions. wikipedia.org For ortho-substituted boronic acids, steric hindrance can also play a role.

Several strategies have been developed to mitigate protodeboronation:

Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) esters) or an organotrifluoroborate, can suppress protodeboronation. wikipedia.orged.ac.uk These derivatives often exhibit a "slow-release" of the active boronic acid under the reaction conditions, maintaining a low concentration of the species susceptible to protodeboronation. wikipedia.org

Reaction Condition Optimization: Careful control of reaction parameters is critical. Factors such as the choice of base, solvent, and temperature can significantly impact the rate of protodeboronation. For instance, in copper-mediated fluorination reactions, it was found that strong donor ligands and high temperatures can accentuate copper-mediated protodeboronation. researchgate.net A ligandless procedure using t-BuOH as a solvent allowed for milder conditions and minimized this side reaction. researchgate.net

pH Control: The pH of the reaction medium plays a crucial role in the speciation of the boronic acid and, consequently, its stability. wikipedia.orgnih.gov For simple aromatic boronic acids, both acid- and base-catalyzed protodeboronation pathways exist. wikipedia.org Maintaining a neutral pH can often minimize these processes. wikipedia.org In some cases, conducting reactions under aqueous conditions can be advantageous due to cost, safety, and environmental benefits, but requires careful optimization to avoid functional group compatibility issues and solubility problems. orgsyn.org

Catalyst Design: The development of highly efficient catalyst systems that promote rapid catalytic turnover can outcompete the rate of protodeboronation. wikipedia.org

A study on the protodeboronation of ortho- and para-phenol boronic acids highlighted a metal-free thermal method in DMSO. Mechanistic investigations suggested a pathway involving the coordination of water to the boron atom, followed by σ-bond metathesis. nih.gov This understanding of the mechanism can inform the development of strategies to prevent this undesired reaction.

Development of Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of arylboronic acids, including this compound, traditionally relies on methods that can have environmental drawbacks. A common route involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, often requiring cryogenic temperatures and stoichiometric use of metals. nih.govgoogle.com There is a growing need to develop more sustainable and environmentally friendly synthetic protocols.

Key areas of research in this domain include:

Catalytic Borylation of Aryl Halides: Palladium-catalyzed borylation of aryl halides with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) represents a significant advancement. orgsyn.org Efforts are being made to develop more efficient and greener versions of this reaction, for example, by using micellar conditions in water. organic-chemistry.org

Direct C-H Borylation: The direct functionalization of C-H bonds to install a boryl group is a highly atom-economical approach. nih.gov Iridium-catalyzed borylation of arenes is a notable example of this strategy. organic-chemistry.org

Alternative Starting Materials: Utilizing readily available and less hazardous starting materials is a key aspect of green chemistry. The Sandmeyer-type borylation, which converts arylamines to arylboronic acids or esters, is a promising alternative to methods starting from aryl halides. orgsyn.orgorgsyn.org Recent developments have focused on performing these reactions under aqueous conditions and using metal-free promoters. orgsyn.orgorgsyn.org

Metal-Free Synthesis: The development of entirely metal-free synthetic routes is a major goal. A novel, metal-free, one-pot synthesis of diarylamines from aromatic aldehydes and anilines has been reported, showcasing a move towards more sustainable processes that avoid transition metal catalysts. acs.orgacs.org

Table 1: Comparison of Synthetic Protocols for Arylboronic Acids
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Grignard/Organolithium Aryl HalideMg or n-BuLi, Trialkyl borateWell-establishedCryogenic temperatures, stoichiometric metal use
Miyaura Borylation Aryl HalideB₂pin₂, Palladium catalyst, BaseMilder conditions, good functional group toleranceUse of palladium, potential for metal contamination
Direct C-H Borylation AreneB₂pin₂, Iridium catalystHigh atom economyOften requires specific directing groups, catalyst cost
Sandmeyer Borylation ArylamineNaNO₂, B₂pin₂/B₂(OH)₄Utilizes readily available starting materials, can be performed under aqueous conditionsGeneration of diazonium intermediates

Exploration of Novel Catalytic Systems Beyond Palladium

While palladium catalysts are highly effective for many cross-coupling reactions involving boronic acids, there is a continuous search for alternative catalytic systems to overcome some of the limitations associated with palladium, such as its cost and potential for product contamination.

Promising alternatives to palladium include:

Copper Catalysis: Copper-based catalysts have been employed for various transformations. For instance, a copper(I)-catalyzed coupling of pinacolborane with aryl iodides has been developed. organic-chemistry.org In the context of fluorination, a new copper salt, Cu(ONf)₂, was found to improve efficiency. researchgate.net

Nickel Catalysis: Nickel catalysts are gaining prominence as a more abundant and less expensive alternative to palladium for cross-coupling reactions.

Iron Catalysis: Iron is an attractive catalyst due to its low cost, low toxicity, and abundance. Research into iron-catalyzed cross-coupling reactions is an active area.

Bismuth-Mediated Coupling: A bismuth-mediated oxidative coupling of acidic diones with ortho-substituted arylboronic acids has been reported as a solution for sterically demanding partners. nih.gov This method provides a concise synthesis for important agrochemical intermediates. nih.gov

Metal-Free Catalysis: The ultimate goal in sustainable catalysis is to move away from metals entirely. Visible-light-promoted, metal-free C-N coupling of nitroarenes and boronic acids has been demonstrated, offering an environmentally benign approach. acs.org Organic dyes, such as eosin (B541160) Y, have been used to catalyze the borylation of aryldiazonium salts under visible light. orgsyn.org

The development of new ligands is also crucial for improving the performance of existing and novel catalytic systems. For example, nitrile-functionalized N-heterocyclic carbene (NHC) ligands have been shown to enhance the catalytic activity of palladium complexes in Suzuki-Miyaura reactions. nih.gov

Expansion of Applications in Emerging Interdisciplinary Fields

The unique structural features of this compound, with its ortho-cyano and methoxy (B1213986) groups, make it an attractive building block for the synthesis of complex molecules with potential applications in various interdisciplinary fields.

Medicinal Chemistry: Boronic acids are recognized as important pharmacophores. nih.gov The first FDA-approved boronic acid-containing drug, Bortezomib, is a proteasome inhibitor used in cancer therapy. nih.gov The ortho-cyano and methoxy substituents of this compound can be strategically utilized to modulate the biological activity and pharmacokinetic properties of new drug candidates. Its analogs, such as 2-fluoro-6-methoxyphenylboronic acid, have been used in the preparation of allosteric modulators of GABA-A receptors and inhibitors of the checkpoint kinase Wee1. sigmaaldrich.com Similarly, 2-chloro-6-methoxyphenylboronic acid is a key building block in the synthesis of pharmaceuticals, including anti-cancer drugs. chemimpex.com

Materials Science: Arylboronic acids are precursors to conjugated polymers and other advanced materials with interesting electronic and optical properties. The specific substitution pattern of this compound could be exploited to fine-tune the properties of such materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: The boronic acid moiety can interact with diols, a feature that has been exploited in the development of sensors and bioconjugation agents. nih.gov The ortho-substituents on this compound could influence these interactions, potentially leading to the design of highly selective probes for biological systems.

Advanced Mechanistic Elucidation via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing protocols and designing new, more efficient transformations. A combination of experimental techniques and computational modeling provides a powerful tool for mechanistic elucidation.

Experimental Studies: In-situ spectroscopic techniques, such as NMR spectroscopy, can be used to monitor the kinetics of reactions and identify key intermediates and side products. ed.ac.uk Isotope labeling studies can provide insights into bond-forming and bond-breaking steps.

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. researchgate.net They can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. For example, computational studies on the Suzuki coupling of an α-cyano-activated secondary alkyl borane (B79455) have shed light on how to reduce undesired side reactions. researchgate.net DFT calculations have also been used to assess the feasibility of C-H bond activation in the synthesis of gold(III) pincer complexes. researchgate.net

By combining experimental data with computational models, researchers can gain a comprehensive understanding of the factors that control the reactivity and selectivity of reactions involving this compound. This knowledge will be instrumental in addressing the challenges of protodeboronation, developing novel catalytic systems, and expanding the applications of this versatile building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyano-6-methoxyphenylboronic Acid?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. Starting materials typically include halogenated aryl precursors (e.g., 2-cyano-6-methoxybromobenzene) and a boronic acid donor. Microwave-assisted synthesis is recommended to enhance reaction rates and yields by enabling rapid, controlled heating (e.g., 100–150°C for 10–30 minutes) . Purification often involves recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures.

Q. What precautions are critical for handling and storing this compound?

  • Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to its skin/eye irritation potential (H315, H319 hazards). Avoid contact with oxidizing agents to prevent unintended reactions .

Q. How can purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use HPLC (>98% purity threshold) and ¹H/¹³C NMR spectroscopy to confirm structural integrity. The cyano group’s distinct IR absorption (~2200 cm⁻¹) and boron-oxygen bonds (B-O stretch at ~1340 cm⁻¹) are key spectral markers. Mass spectrometry (ESI-MS) provides molecular ion confirmation .

Advanced Research Questions

Q. How do electronic effects of the cyano and methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing cyano group (-CN) activates the aryl ring toward electrophilic substitution but may reduce nucleophilic boronate formation. Conversely, the methoxy group (-OMe) donates electrons via resonance, stabilizing intermediates. Computational DFT studies (e.g., HOMO-LUMO analysis) can model these effects. Experimentally, compare coupling efficiencies with analogs lacking substituents .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer : Decomposition pathways include boroxine formation (via dehydration) and hydrolysis. Stabilize the compound by lyophilization under vacuum and storage with desiccants (e.g., molecular sieves). Periodic NMR monitoring (every 3–6 months) detects degradation. For lab-scale use, prepare fresh solutions in anhydrous THF or DMF .

Q. How can this compound be utilized in bioconjugation for drug delivery systems?

  • Methodological Answer : The boronic acid moiety forms reversible esters with diols (e.g., saccharides on glycoproteins). Optimize conjugation by adjusting pH (7.5–8.5) and using catalysts like imidazole. For example, conjugate with doxorubicin-loaded nanoparticles via boronate ester linkages, validated by fluorescence quenching assays .

Data Contradiction Analysis

Q. Conflicting reports on optimal coupling catalysts: Pd(PPh₃)₄ vs. Pd(dba)₂?

  • Methodological Answer : Pd(PPh₃)₄ is effective for electron-deficient substrates (cyano group enhances electrophilicity), while Pd(dba)₂ may improve yields for sterically hindered systems. Test both catalysts under identical conditions (e.g., 1 mol%, 80°C, 12 h) with GC-MS to track reaction progress. Contradictions often arise from substrate-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.